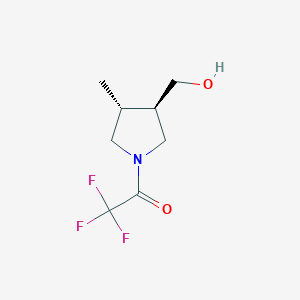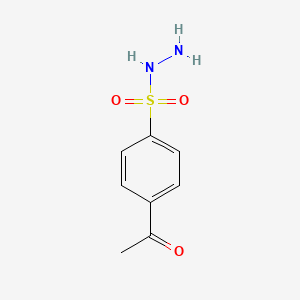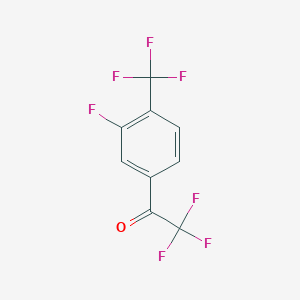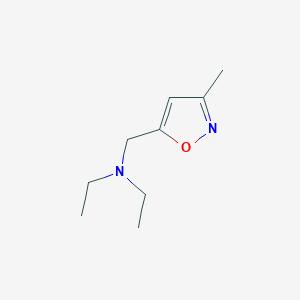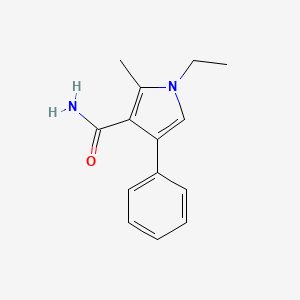
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the second position, a phenyl group at the fourth position, and a carboxamide group at the third position of the pyrrole ring
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One common method for synthesizing pyrroles involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under acidic conditions to form pyrroles.
Cyclization of Carboxylic Acids: Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Oxidative Coupling: A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can also be used to synthesize N-substituted pyrroles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution typically involves reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学的研究の応用
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials due to its aromatic stability and electronic properties.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
1-Methyl-2-phenyl-1H-pyrrole: This compound is similar in structure but lacks the ethyl and carboxamide groups, which can significantly alter its chemical properties and biological activity.
2-Phenyl-1H-pyrrole-3-carboxamide: This compound shares the carboxamide group but differs in the substitution pattern on the pyrrole ring.
Uniqueness: 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These differences can lead to unique interactions with biological targets and distinct chemical reactivity compared to its analogs .
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
1-ethyl-2-methyl-4-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O/c1-3-16-9-12(11-7-5-4-6-8-11)13(10(16)2)14(15)17/h4-9H,3H2,1-2H3,(H2,15,17) |
InChIキー |
PQCXOSZODMTUCS-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=C1C)C(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
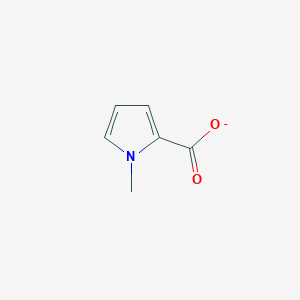
![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)

![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
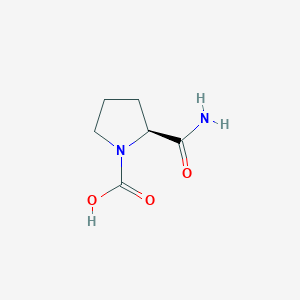
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)

